molecular formula C8H11N3O B3019566 [3-(Aminomethyl)phenyl]urea CAS No. 218300-41-5

[3-(Aminomethyl)phenyl]urea

Cat. No.: B3019566
CAS No.: 218300-41-5
M. Wt: 165.196
InChI Key: VWRLPFDNAPTGQA-UHFFFAOYSA-N
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Description

“[3-(Aminomethyl)phenyl]urea” is a biochemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for proteomics research .


Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could include this compound, involves the treatment of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .

Scientific Research Applications

  • Chemical Structure Analysis : A study explored the chemical structure of carbamoylated 2‐phenylaminopyridines, which are related to [3-(Aminomethyl)phenyl]urea. The research demonstrated the reaction behavior of 2-phenylaminopyridine with electrophiles, contributing to the understanding of the chemical properties of similar urea compounds (Mørkved, 1986).

  • Cytokinin-like Activity in Plants : Urea derivatives, including those similar to this compound, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research provides insights into the potential agricultural applications of these compounds (Ricci & Bertoletti, 2009).

  • Anion Recognition and Photophysical Studies : Functionalized phenyl urea and thiourea derivatives, closely related to this compound, have been synthesized and studied for their anion recognition properties. This research contributes to the understanding of the electronic properties of these compounds (Singh et al., 2016).

  • Peptidomimetic Ligands in Biochemistry : A (3-aminomethyl-phenyl)-urea scaffold was designed to mimic specific peptide sequences recognized by a protein domain (Grb2-SH2). This study highlights the potential of urea derivatives in the design of peptidomimetic ligands for targeted biochemical interactions (Schoepfer et al., 1998).

  • Anticancer Drug Development : Research on urea derivatives, including those structurally similar to this compound, has shown potential in anticancer drug development. The study focused on synthesizing and evaluating the cytotoxic activity of these compounds against cancer cell lines (Purwanto et al., 2020).

  • Soil Microbial Communities and Herbicides : The effect of phenylurea herbicides on soil microbial communities was examined, providing insights into the ecological impact of such compounds. This research is crucial for understanding the environmental effects of urea-based herbicides (El Fantroussi et al., 1999).

  • Inhibition of Translation Initiation in Cancer Therapy : Symmetrical N,N'-diarylureas, similar to this compound, were identified as activators of a specific kinase involved in protein synthesis inhibition, demonstrating their potential as anti-cancer agents (Denoyelle et al., 2012).

Safety and Hazards

The safety information for [3-(Aminomethyl)phenyl]urea indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While there is limited information on the specific future directions for [3-(Aminomethyl)phenyl]urea, urea derivatives are being increasingly used in various research fields such as medicinal chemistry, agrochemistry, and petrochemistry . Therefore, it is likely that future research will continue to explore the potential applications of this compound and other urea derivatives in these areas.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLPFDNAPTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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